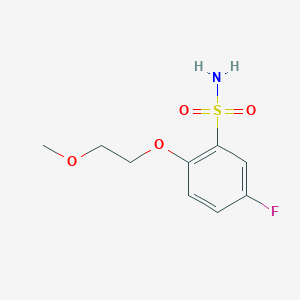
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide
Overview
Description
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide is a compound that can be used for pharmaceutical testing . It is also known as Fimasartan, an angiotensin II receptor antagonist that has been developed for the treatment of hypertension.
Molecular Structure Analysis
The molecular weight of this compound is 249.26 . Its IUPAC name is 5-fluoro-2-(2-methoxyethoxy)benzenesulfonamide and its InChI code is 1S/C9H12FNO4S/c1-14-4-5-15-8-3-2-7 (10)6-9 (8)16 (11,12)13/h2-3,6H,4-5H2,1H3, (H2,11,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Biological Activity
- A series of polymethoxylated-pyrazoline benzene sulfonamides were synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, showing notable inhibitory effects on carbonic anhydrase isoenzymes, with some derivatives exhibiting potential as lead molecules for further investigations due to their tumor selectivity and superior carbonic anhydrase inhibitory activity compared to reference compounds (Kucukoglu et al., 2016).
Antimicrobial and Antitubercular Properties
- Novel benzene sulfonamide pyrazole oxadiazole derivatives were synthesized, characterized, and evaluated for their antimicrobial as well as antitubercular activity, with molecular docking studies suggesting their potential as antitubercular agents. Some compounds showed promising antibacterial activity against various strains, including E. coli and S. aureus (Shingare et al., 2022).
Role in Metabolism and Pharmacokinetics
- The synthesis, biotransformation pathways, and metabolic stability of 4-fluoro-N-(1-{2-[2-(methylsulfanyl)phenoxy]ethyl}pyrrolidin-3-yl) benzene sulfonamide were studied, revealing insights into the interspecies differences in metabolic stability, which is crucial for understanding the metabolism of serotonin and dopamine receptor ligands (Kubowicz-Kwaoeny et al., 2019).
Fluorine Substitution and Herbicidal Activity
- The introduction of fluorine atoms into derivatives of benzene sulfonamides led to significant changes in herbicidal properties, highlighting the impact of selective fluorine substitution on the activity and selectivity of herbicides, which could lead to the development of new herbicidal compounds with improved efficacy and selectivity (Hamprecht et al., 2004).
Mechanism of Action
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate .
Mode of Action
The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), a substrate of the enzyme, allows sulfonamides to inhibit and replace PABA in the enzyme, eventually inhibiting the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which is crucial for the production of nucleotides and the growth and multiplication of bacteria .
Result of Action
The inhibition of folate synthesis by sulfonamides results in a lack of necessary nucleotides, thus inhibiting bacterial growth and replication .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
properties
IUPAC Name |
5-fluoro-2-(2-methoxyethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVKXDLOGNZPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)
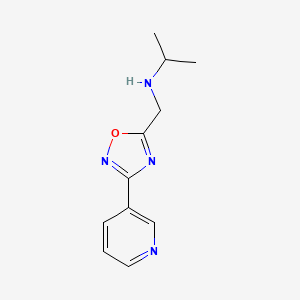
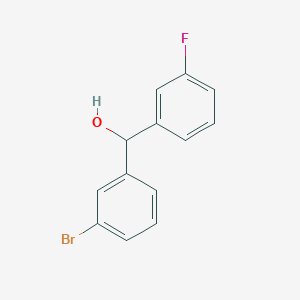
amine](/img/structure/B1443381.png)

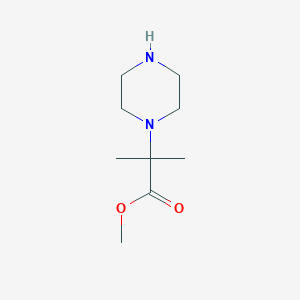
![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)
![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)


![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)

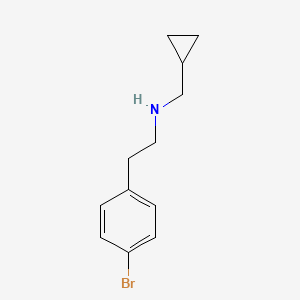
![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)